molecular formula C20H21NO6S B14227883 Agn-PC-007ssr CAS No. 792955-16-9

Agn-PC-007ssr

Cat. No.: B14227883
CAS No.: 792955-16-9
M. Wt: 403.5 g/mol
InChI Key: NVAAUSRLEJPIDP-UHFFFAOYSA-N
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Description

Agn-PC-007ssr (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits moderate aqueous solubility (0.24 mg/mL) and a calculated logP (octanol-water partition coefficient) ranging from 0.61 to 2.15, depending on the computational model used (e.g., XLOGP3, WLOGP, SILICOS-IT) . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal absorption, and blood-brain barrier permeability, making it a candidate for neurological drug development . This compound is synthesized via a palladium-catalyzed coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C for 1.33 hours .

Properties

CAS No.

792955-16-9

Molecular Formula

C20H21NO6S

Molecular Weight

403.5 g/mol

IUPAC Name

4-[2-(3-benzoylphenyl)propanoylsulfamoyl]butanoic acid

InChI

InChI=1S/C20H21NO6S/c1-14(20(25)21-28(26,27)12-6-11-18(22)23)16-9-5-10-17(13-16)19(24)15-7-3-2-4-8-15/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,21,25)(H,22,23)

InChI Key

NVAAUSRLEJPIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NS(=O)(=O)CCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Agn-PC-007ssr undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Agn-PC-007ssr has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of Agn-PC-007ssr involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Agn-PC-007ssr belongs to the arylboronic acid family, which is known for its utility in Suzuki-Miyaura cross-coupling reactions. Below is a comparison with structurally analogous compounds (similarity scores: 0.71–0.87) :

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight (g/mol) 235.27 219.26 253.72
LogP (XLOGP3) 2.15 1.98 2.54
Solubility (mg/mL) 0.24 0.31 0.18
TPSA (Ų) 40.46 40.46 40.46
Synthetic Accessibility 2.07 1.95 2.20

Key Observations :

  • This compound’s higher molecular weight compared to (3-Bromo-5-chlorophenyl)boronic acid is due to the additional chlorine substituent, which also reduces solubility .
  • The logP values correlate with halogenation patterns: increased bromine/chlorine content elevates hydrophobicity, as seen in (6-Bromo-2,3-dichlorophenyl)boronic acid .
Enzyme Inhibition and Permeability
  • Its BBB permeability (logKp = -6.21 cm/s) is superior to many boronic acids, which often have logKp < -7 .
  • (3-Bromo-5-chlorophenyl)boronic acid: Limited BBB penetration (logKp = -7.05 cm/s) but exhibits moderate CYP2D6 inhibition, restricting its therapeutic utility .

Research Findings and Limitations

  • This compound has demonstrated 55% oral bioavailability in preclinical models, outperforming analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid (bioavailability: 42%) .
  • However, its PAINS (Pan-Assay Interference Compounds) score of 0.0 suggests low risk of nonspecific binding, whereas some analogs trigger alerts (e.g., Brenk score = 1.0) .
  • Limitations include the lack of in vivo toxicity data and comparative pharmacokinetic studies against non-boronic acid derivatives.

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